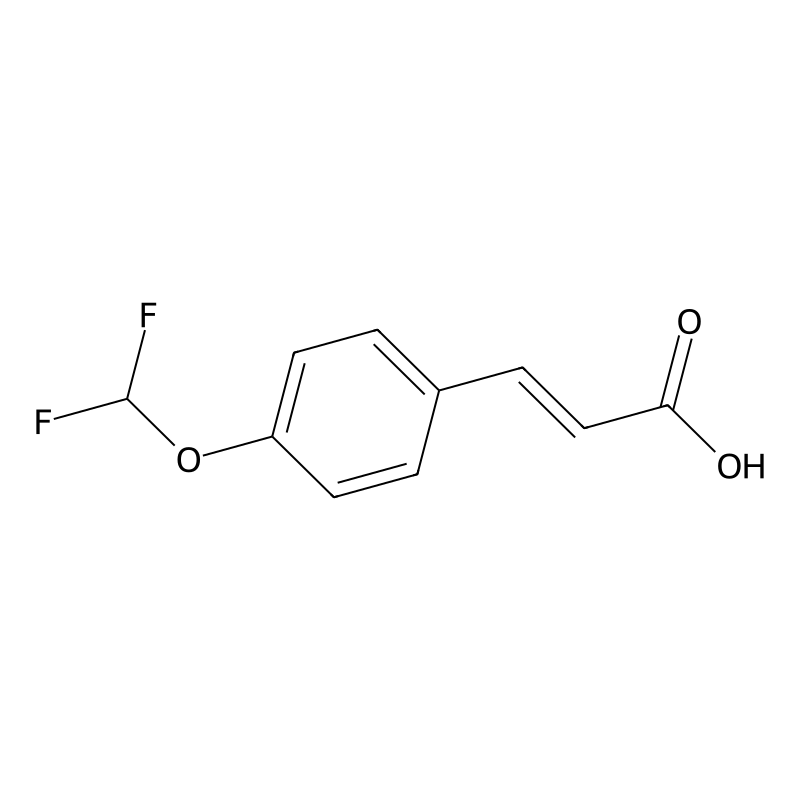

4-(Difluoromethoxy)cinnamic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential Applications:

Medicinal Chemistry

Cinnamic acids and their derivatives have been explored for various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties []. The introduction of fluorine atoms and methoxy groups can alter these properties, making 4-(difluoromethoxy)cinnamic acid a potential candidate for further investigation in drug discovery.

Material Science

Cinnamic acid derivatives can exhibit interesting liquid crystal properties. The presence of the difluoromethoxy group in 4-(difluoromethoxy)cinnamic acid might influence its self-assembly behavior and potential applications in liquid crystal displays or other functional materials.

Current Research Limitations:

- Limited Information: The available scientific literature on 4-(difluoromethoxy)cinnamic acid is scarce. More research is needed to explore its synthesis, characterization, and potential applications.

Future Directions:

Synthesis and Characterization

Developing efficient synthetic routes and characterizing the physical and chemical properties of 4-(difluoromethoxy)cinnamic acid would be essential for further research.

Biological Evaluation

In vitro and in vivo studies could be conducted to assess the potential biological activities of 4-(difluoromethoxy)cinnamic acid, including its anti-inflammatory, anti-cancer, or antimicrobial properties.

Material Science Exploration

Investigating the self-assembly behavior and potential applications of 4-(difluoromethoxy)cinnamic acid in liquid crystals or other functional materials could be a promising avenue.

4-(Difluoromethoxy)cinnamic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a cinnamic acid structure. Its molecular formula is C₁₀H₈F₂O₃, and it has a molecular weight of approximately 214.17 g/mol. The compound is notable for its unique structural features, including a double bond between the second and third carbon atoms in the prop-2-enoic acid moiety, which contributes to its reactivity and potential biological activities. The compound is typically represented by the IUPAC name (E)-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid and has a melting point ranging from 186°C to 189°C .

There is no current scientific research available on the mechanism of action of 4-(Difluoromethoxy)cinnamic acid. Cinnamic acids, in general, have been explored for their potential antibacterial, antifungal, and anti-inflammatory properties []. However, the specific effects and mechanisms of 4-(Difluoromethoxy)cinnamic acid would require dedicated research.

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The double bond in the cinnamic structure can be reduced using hydrogenation or other reducing agents.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, particularly at positions ortho and para to the difluoromethoxy group.

These reactions are significant for modifying the compound's properties and synthesizing derivatives with enhanced biological activities.

The biological activity of 4-(Difluoromethoxy)cinnamic acid has been explored in various studies. It exhibits potential anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications. Research indicates that compounds with similar structures often interact with cellular pathways related to inflammation and oxidative stress, suggesting that 4-(Difluoromethoxy)cinnamic acid may also exert similar effects .

Several synthesis methods have been developed for 4-(Difluoromethoxy)cinnamic acid:

- Direct Alkylation: Starting from cinnamic acid, the difluoromethoxy group can be introduced through alkylation reactions involving suitable difluoromethylating agents.

- Condensation Reactions: The compound can also be synthesized via condensation of 4-hydroxycinnamic acid with difluoromethyl ether under acidic conditions.

- Use of Catalysts: Transition metal catalysts may facilitate the introduction of the difluoromethoxy group in more complex synthetic routes.

These methods highlight the versatility in synthesizing this compound for research and industrial applications.

4-(Difluoromethoxy)cinnamic acid has several applications:

- Pharmaceuticals: Its potential anti-inflammatory properties make it a candidate for drug development.

- Agricultural Chemicals: The compound may be useful as a herbicide or pesticide due to its biological activity against certain plant pathogens.

- Chemical Intermediates: It serves as an intermediate in the synthesis of other fluorinated compounds, which are valuable in various chemical industries .

Interaction studies involving 4-(Difluoromethoxy)cinnamic acid focus on its effects on biological systems. These studies often assess:

- Cellular Uptake: Understanding how effectively the compound is absorbed by cells can inform its therapeutic potential.

- Mechanism of Action: Investigating how it interacts with specific cellular pathways helps elucidate its biological effects.

- Synergistic Effects: Research may explore how this compound interacts with other drugs or compounds to enhance efficacy or reduce side effects.

Such studies are crucial for determining the viability of this compound in clinical settings.

Several compounds share structural similarities with 4-(Difluoromethoxy)cinnamic acid, each exhibiting unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cinnamic Acid | C₉H₈O₂ | Lacks fluorine substituents; basic structure |

| 3-(Difluoromethoxy)benzoic Acid | C₉H₈F₂O₃ | Contains a benzoic acid structure |

| 2,4-Dichloro-3-(difluoromethoxy)cinnamic Acid | C₁₀H₆Cl₂F₂O₃ | Contains chlorine substituents; altered reactivity |

The uniqueness of 4-(Difluoromethoxy)cinnamic acid lies in its specific difluoromethoxy substitution on the aromatic ring, which can significantly influence its chemical behavior and biological activity compared to other similar compounds. This distinct feature may enhance its effectiveness in pharmaceutical applications while also affecting its environmental interactions when used as an agricultural chemical .